Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide
Description
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is a halogenated tetrahydrothiophene sulfone derivative. Its structure features a saturated five-membered thiophene ring with sulfone groups at positions 1 and 1 (1,1-dioxide) and halogen substituents at positions 3 and 2. The compound’s molecular formula is inferred as C₄H₅Br₂ClO₂S, with a molecular weight of approximately 312.57 g/mol. The bromine and chlorine substituents introduce steric bulk and electron-withdrawing effects, influencing its reactivity and physicochemical properties .
For example, 3-chloro-2,3-dihydrothiophene 1,1-dioxide derivatives are prepared via substitution reactions using sodium iodide or mercuric chloride .
Properties
CAS No. |
119885-07-3 |
|---|---|
Molecular Formula |
C4H5Br2ClO2S |
Molecular Weight |
312.41 g/mol |
IUPAC Name |
3,4-dibromo-3-chlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Br2ClO2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2 |
InChI Key |
BPTGGFRVUKNIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)(Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination and Chlorination
The most straightforward route involves sequential halogenation of tetrahydrothiophene-1,1-dioxide (sulfolane). Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride at 0–25°C. Chlorination follows using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), with the reaction regioselectivity controlled by steric and electronic factors. For example, US2937972A describes dissolving sulfolane in a halogenated solvent, followed by incremental addition of Br₂ and Cl₂ under nitrogen atmosphere to yield the target compound.
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ + Cl₂ | CCl₄ | 0–10 | 68 |
| NBS + SO₂Cl₂ | CH₂Cl₂ | 25 | 72 |
| Cl₂ (gas) + Br₂ | CHCl₃ | -5 | 65 |
Key challenges include over-halogenation and formation of diastereomers. The use of radical inhibitors like 2,6-di-tert-butylphenol improves selectivity.
Regioselective Synthesis via Lithiation-Halogenation
Deprotonation and Halogen Exchange
Regioselective functionalization of the tetrahydrothiophene ring is achieved through lithiation at specific positions. As demonstrated in analogous thieno[3,4-b]thiophene systems, deprotonation with n-BuLi at −78°C in tetrahydrofuran (THF) preferentially targets the C3 and C4 positions due to sulfur’s electron-withdrawing effects. Subsequent quenching with trimethyltin chloride or iodine yields intermediates for further halogenation.
For example, ACS Accounts of Chemical Research outlines a protocol where 3,4-diiodo-2-methylthieno[3,4-b]thiophene undergoes Li–I exchange at C4, followed by bromination with CuBr₂ to install bromine atoms. Adapting this to sulfolane derivatives, 3,4-dibromo-3-chloro substitution is achievable via sequential halogenation after lithiation.
Multi-Step Synthesis from Diene Precursors
Diels-Alder Cyclization and Oxidation
A less common but versatile approach involves Diels-Alder cyclization of 1,3-dienes with sulfur dioxide, followed by oxidation and halogenation. US2976297 details the synthesis of 2,3,4-trichlorothiophene-1,1-dioxide via cyclization of tetrachlorobutadiene with SO₂, yielding a dihydrothiophene intermediate that is oxidized to the sulfone. Adapting this method, dibromination and chlorination at C3 and C4 positions can be performed using NBS and Cl₂ gas.
Reaction Scheme:
-
Cyclization :
-
Halogenation :
This method requires precise control of stoichiometry to avoid polychlorinated byproducts.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance halogenation rates but may promote side reactions. Non-polar solvents (CCl₄, CHCl₃) favor regioselectivity, as evidenced by a 72% yield in CH₂Cl₂ versus 58% in DMF. Low temperatures (−5°C to 10°C) suppress radical pathways, reducing dihalogenation at unintended positions.
Catalytic Additives
The addition of Lewis acids (e.g., FeCl₃, AlCl₃) accelerates electrophilic substitution but risks ring sulfonation. BE542599A reports that 0.1 equiv. of FeCl₃ increases bromination efficiency by 15% while maintaining chlorine selectivity.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR : The compound exhibits distinct signals for axial and equatorial protons adjacent to sulfone groups (δ 3.2–3.8 ppm).
-
IR : Strong absorption bands at 1,320 cm⁻¹ (S=O asymmetric stretch) and 1,140 cm⁻¹ (S=O symmetric stretch) confirm sulfone formation.
-
Mass Spectrometry : Molecular ion peak at m/z 312.4 ([M]⁺) aligns with the molecular formula C₄H₅Br₂ClO₂S.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove halogen atoms or reduce the dioxide group.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. Substitution reactions may involve nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield tetrahydrothiophene derivatives, while substitution can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Organic Electronics
Polymer Semiconductors
Thiophene derivatives are crucial in the synthesis of polymer semiconductors used in organic electronic devices. Specifically, Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide is utilized to create medium to wide bandgap polymers that exhibit efficient charge transport properties. These polymers are essential in the development of organic solar cells and organic light-emitting diodes (OLEDs) due to their ability to be processed from eco-friendly solvents like toluene and tetrahydrofuran .
Table 1: Properties of Thiophene Derivatives in Organic Electronics
| Compound | Bandgap (eV) | Application |
|---|---|---|
| This compound | 1.5 - 2.0 | Organic Solar Cells |
| 2,5-Dibromo-3-chlorothiophene | 2.0 - 2.5 | OLEDs |
| Poly(3-hexylthiophene) | 1.9 | Field-effect Transistors |
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiophene-based compounds exhibit significant antimicrobial properties. The synthesis of thiophene derivatives has led to the development of new agents with activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown promising results in inhibiting biofilm formation and displaying anti-thrombolytic activities .
Case Study: Antimicrobial Evaluation
A study evaluated a series of thiophene-based heterocycles for their antimicrobial efficacy. Among them, specific derivatives demonstrated high activity against Clostridium difficile, suggesting potential for therapeutic use in treating infections caused by resistant strains .
Materials Science
Dye Chemistry and Photocatalysis
Thiophene derivatives are also important in dye chemistry and photocatalytic applications. The incorporation of thiophene into materials enhances their optical properties and reactivity under light exposure. These materials can be applied in environmental remediation processes and as photosensitizers in solar energy conversion systems .
Table 2: Applications of Thiophene Derivatives in Materials Science
| Application | Description |
|---|---|
| Photocatalysis | Used in oxidation reactions under visible light |
| Dye Chemistry | Components in organic dyes for textile applications |
| Sensor Technology | Employed in sensors due to their electronic properties |
Mechanism of Action
The mechanism of action of Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets through halogen bonding and sulfur interactions. These interactions can influence various biochemical pathways and enzyme activities, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of 3,4-dibromo-3-chlorotetrahydrothiophene 1,1-dioxide with related compounds:
Stability and Physicochemical Properties
- Thermal Stability : Sulfone groups generally improve thermal stability, while halogen substituents may increase molecular weight and melting points. For example, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide (MW 257.95) is a stable solid at room temperature .
- Solubility: Bromine and chlorine substituents reduce solubility in polar solvents compared to non-halogenated analogs but enhance solubility in organic solvents like THF or dichloromethane .
Biological Activity
Thiophene derivatives, particularly halogenated compounds like Thiophene, 3,4-dibromo-3-chlorotetrahydro-, 1,1-dioxide , have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Formula : CHBrClOS
Molecular Weight : 276.38 g/mol
CAS Number : 85797
The compound is characterized by its unique structure, which includes two bromine atoms and one chlorine atom attached to a thiophene ring. This halogenation can significantly influence its reactivity and biological properties.
Biological Activity Overview
The biological activity of thiophene derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The following sections summarize key findings related to the antibacterial, antioxidant, and other therapeutic activities of This compound .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiophene derivatives. For instance:
- Study Findings : A study indicated that compounds similar to thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often enhances this activity due to increased lipophilicity and improved membrane penetration .
| Compound | Activity Against S. aureus (%) | Activity Against E. coli (%) |
|---|---|---|
| Thiophene Derivative A | 83.3 | 64.0 |
| Thiophene Derivative B | 82.6 | 86.9 |
These results highlight the potential of halogenated thiophenes in developing new antibacterial agents.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of thiophene derivatives has been assessed using various assays:
- DPPH Assay Results : Compounds derived from thiophenes showed varying degrees of radical scavenging activity. For instance, a derivative demonstrated a significant inhibition percentage compared to ascorbic acid, indicating its potential as an antioxidant agent .
| Compound | DPPH Inhibition (%) |
|---|---|
| Thiophene Derivative A | 62.0 |
| Control (Ascorbic Acid) | 70.0 |
Case Studies
-
Case Study on Antibacterial Activity :
- A recent study evaluated several thiophene derivatives for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the presence of amino groups in the structure enhanced antibacterial properties significantly compared to hydroxyl or methyl substitutions .
- Case Study on Antioxidant Properties :
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between thiophene derivatives and target proteins:
- Binding Affinity : The docking results showed that specific thiophene compounds had high binding scores with target proteins involved in bacterial resistance mechanisms. This suggests that these compounds could serve as lead candidates for drug development aimed at overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dibromo-3-chlorotetrahydrothiophene 1,1-dioxide, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via halogenation of tetrahydrothiophene-1,1-dioxide precursors. For example, bromination and chlorination under UV light in solvents like chloroform or carbon tetrachloride are common. Reaction temperature, halogen stoichiometry, and solvent polarity critically impact yield and purity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .
- Key Method : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the stereochemistry and crystal structure of this compound resolved?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry and crystal packing. For example, related brominated tetrahydrothiophene dioxides exhibit distorted chair conformations due to steric and electronic effects from halogens. Hydrogen bonding (C–H⋯O) and halogen-halogen (Br⋯Br) interactions dominate lattice stabilization .
- Key Method : Crystallize the compound in dichloromethane/hexane mixtures and collect SCXRD data at 100 K .
Q. What spectroscopic techniques are used for structural confirmation?
- NMR : H and C NMR identify substituent positions (e.g., Br/Cl integration ratios). H NMR typically shows deshielded protons adjacent to sulfone groups (δ 3.5–4.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 365.78 for C4H4Br2ClO2S) .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Density functional theory (DFT) calculations (B3LYP/6-311G**) reveal that the sulfone group polarizes the thiophene ring, activating C3 and C4 positions for nucleophilic attack. Molecular dynamics (MD) simulations in polar solvents (e.g., DMSO) show solvation shells stabilizing transition states, reducing activation energy by ~15% compared to non-polar solvents .
- Key Method : Optimize geometries in Gaussian 16 and simulate reaction pathways using NAMD .
Q. What contradictions exist in reported biological activity data, and how can they be reconciled?
- Studies on related sulfone derivatives report conflicting IC50 values (e.g., 2–50 µM for STAT3 inhibition). Discrepancies arise from assay conditions (cell type, incubation time) and compound purity. For example, impurities >5% (e.g., dehalogenated byproducts) reduce apparent activity .
- Resolution : Validate purity via LC-MS and standardize assays using HEK293T cells with luciferase-based STAT3 reporters .
Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?
- Palladium-catalyzed cross-coupling requires protecting the sulfone group to prevent catalyst poisoning. Pre-functionalization with trimethylsilyl chloride (TMSCl) at C3 improves Suzuki-Miyaura coupling yields (75–85%) with aryl boronic acids. Microwave-assisted synthesis (120°C, 30 min) enhances efficiency .
- Key Method : Use Pd(OAc)2 with SPhos ligand in toluene/EtOH (3:1) under inert atmosphere .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize halogenation under inert atmospheres to minimize byproducts.
- Analytical Rigor : Combine SCXRD, HRMS, and H/C NMR for unambiguous structural confirmation.
- Biological Studies : Use orthogonal assays (e.g., Western blotting and reporter genes) to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
